2-Amino-4-fluoro-5-(trifluoromethyl)pyridine
Overview
Description
2-Amino-4-fluoro-5-(trifluoromethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with amino, fluoro, and trifluoromethyl groups
Synthetic Routes and Reaction Conditions:
Direct Amination: One common method involves the direct amination of 4-fluoro-5-(trifluoromethyl)pyridine using ammonia or an amine source under suitable conditions.
Salt Formation and Subsequent Reaction: Another method involves the formation of 2-amino-5-(trifluoromethyl)pyridine hydrochloride, which is then reacted with sodium carbonate to produce the free base.
Industrial Production Methods: Industrial production methods typically involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. These methods often employ continuous flow reactors and advanced purification techniques.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position, due to the electron-withdrawing effect of the trifluoromethyl group.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium amide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under controlled conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.
Oxidation Products: Oxidation typically leads to the formation of pyridine N-oxides or other oxidized derivatives.
Scientific Research Applications
2-Amino-4-fluoro-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical agents, particularly those targeting central nervous system disorders.
Agrochemicals: The compound is used in the development of herbicides and insecticides due to its ability to disrupt biological pathways in pests.
Materials Science: It is employed in the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs).
Mechanism of Action
The mechanism of action of 2-Amino-4-fluoro-5-(trifluoromethyl)pyridine varies depending on its application:
Comparison with Similar Compounds
- 2-Amino-5-(trifluoromethyl)pyridine
- 4-Fluoro-2-(trifluoromethyl)pyridine
- 2-Amino-4-chloro-5-(trifluoromethyl)pyridine
Comparison:
- Uniqueness: The presence of both amino and fluoro groups in 2-Amino-4-fluoro-5-(trifluoromethyl)pyridine provides a unique combination of electronic effects, making it more reactive in certain substitution reactions compared to its analogs .
- Reactivity: The trifluoromethyl group significantly enhances the compound’s reactivity towards nucleophiles, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-fluoro-5-(trifluoromethyl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F4N2/c7-4-1-5(11)12-2-3(4)6(8,9)10/h1-2H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLZYKJKKHNWVSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.